molecular formula C21H17N3O3S B3952467 N-{[(4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide

N-{[(4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide

Cat. No. B3952467
M. Wt: 391.4 g/mol
InChI Key: YXMZGESEYQCXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide, commonly known as DTNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB has been used in various biochemical and physiological experiments due to its ability to react with thiol groups in proteins and peptides.

Mechanism of Action

DTNB reacts with thiol groups in proteins and peptides to form a mixed disulfide. This reaction results in the formation of 2-nitro-5-thiobenzoic acid (TNB), which is a yellow-colored compound that can be detected spectrophotometrically. The reaction between DTNB and thiol groups is rapid and irreversible, making it an ideal reagent for thiol group detection.
Biochemical and Physiological Effects:
DTNB has been shown to have no significant biochemical or physiological effects on living organisms. It is a non-toxic compound that does not interfere with the normal functioning of cells or tissues.

Advantages and Limitations for Lab Experiments

DTNB has several advantages as a reagent for thiol group detection. It is a highly sensitive and specific reagent that can detect thiol groups in low concentrations. It is also a rapid and easy-to-use reagent that can be used in a wide range of assays. However, DTNB has some limitations, such as its inability to distinguish between reduced and oxidized thiols and its potential interference with other compounds that contain sulfhydryl groups.

Future Directions

There are several future directions for the use of DTNB in scientific research. One area of research is the development of new assays that use DTNB for the detection of thiol groups in complex protein mixtures. Another area of research is the use of DTNB in the study of redox signaling pathways, which play important roles in cellular processes such as apoptosis and inflammation. Additionally, DTNB could be used in the development of new drugs that target thiol-containing enzymes and proteins.

Scientific Research Applications

DTNB has been extensively used in scientific research as a reagent for the detection and quantification of thiol groups in proteins and peptides. It is commonly used in assays such as the Ellman's assay, which is used to measure the activity of enzymes that contain thiol groups. DTNB has also been used to study the structure and function of proteins that contain thiol groups, such as glutathione transferases.

properties

IUPAC Name

N-[(4-nitrophenyl)carbamothioyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(23-21(28)22-17-11-13-18(14-12-17)24(26)27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMZGESEYQCXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.